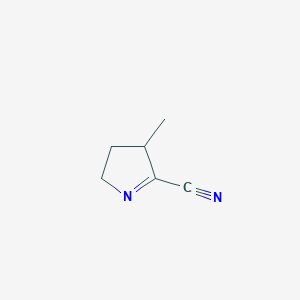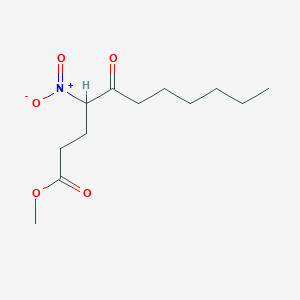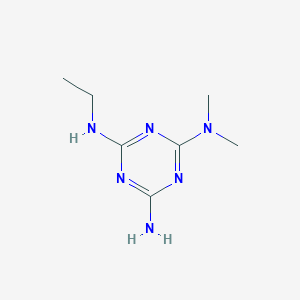![molecular formula C19H21O2P B14394796 [(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 87512-44-5](/img/structure/B14394796.png)
[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the 7-oxabicyclo[4.1.0]heptane core.
Introduction of the Phosphine Oxide Group: The next step involves the introduction of the diphenylphosphine oxide group. This can be achieved through a reaction with diphenylphosphine oxide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of phosphine derivatives with various substituents.
Scientific Research Applications
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with similar structural features but different functional groups.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A silane derivative with applications in material science.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-1-yl)methyldiphenyl-lambda~5~-phosphane is unique due to its combination of a bicyclic structure and a diphenylphosphine oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
87512-44-5 |
|---|---|
Molecular Formula |
C19H21O2P |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-(diphenylphosphorylmethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21O2P/c20-22(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-19-14-8-7-13-18(19)21-19/h1-6,9-12,18H,7-8,13-15H2 |
InChI Key |
OFOPTNBFSROXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)O2)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
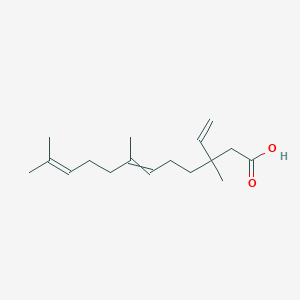
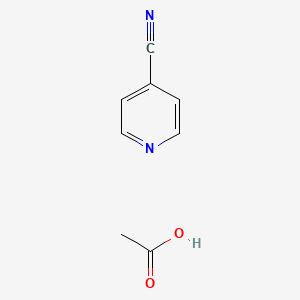

![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)
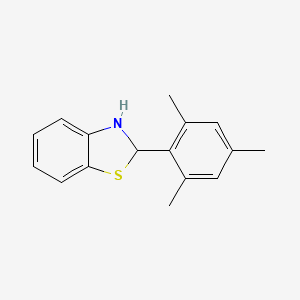

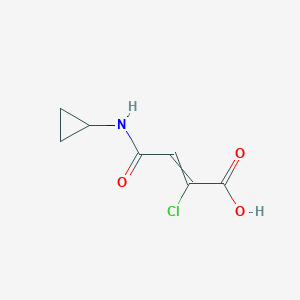
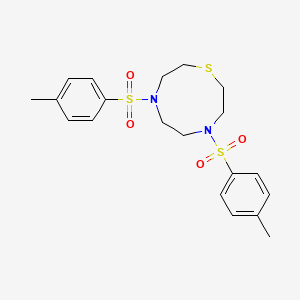
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
